molecular formula C15H17NO2S B2895855 N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide CAS No. 1235310-67-4

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide

Cat. No. B2895855
CAS RN: 1235310-67-4
M. Wt: 275.37
InChI Key: QSZYVIPFJREKNV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body.

Scientific Research Applications

Influenza A Virus Inhibition

Furan-carboxamide derivatives, including compounds structurally related to N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide, have been identified as potent inhibitors of the influenza A H5N1 virus. Systematic structure–activity relationship (SAR) studies highlighted the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) on anti-influenza activity. These findings suggest potential applications in developing antiviral agents against lethal strains of influenza A viruses (Yu Yongshi et al., 2017).

Cyclometallation and Coordination Chemistry

The compound and its analogs have been used in cyclometallation studies with palladium(II), platinum(II), ruthenium(II), and rhodium(III), leading to the formation of complexes that demonstrate the utility of these molecules in coordination chemistry. Such studies are crucial for understanding the reactivity and binding modes of these compounds, potentially contributing to catalysis and materials science (M. Nonoyama, 1990).

Antibacterial Activities

Carboxamides derived from furan and thiophene have shown antibacterial activities against E. coli. These studies involved structural, physicochemical characterization, and theoretical studies, including DFT calculations, to explore the interaction mechanisms and optimize the antibacterial properties of these compounds. Such research underscores the potential of this compound derivatives in developing new antibacterial agents (E. Aktan et al., 2017).

Synthesis and Larvicidal Properties

Related carboxamide derivatives have been synthesized and evaluated for their larvicidal properties against mosquito larvae, indicating the compound's potential in contributing to the development of new insecticides. Such studies highlight the broader applicability of this chemical scaffold in various domains of pest control (W. Taylor et al., 1998).

properties

IUPAC Name

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-10-7-14(11(2)18-10)15(17)16(13-3-4-13)8-12-5-6-19-9-12/h5-7,9,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZYVIPFJREKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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